
6-bromo-2-mercapto-3-(1-phenylethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-2-mercapto-3-(1-phenylethyl)quinazolin-4(3H)-one is a quinazoline derivative. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This particular compound features a bromine atom at the 6th position, a mercapto group at the 2nd position, and a 1-phenylethyl group at the 3rd position, making it a unique structure with potential pharmacological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-mercapto-3-(1-phenylethyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinazoline precursor, which is then brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide.
Mercapto Group Introduction: The mercapto group is introduced at the 2nd position through a nucleophilic substitution reaction using thiourea or a similar sulfur-containing reagent.
1-Phenylethyl Group Addition: The 1-phenylethyl group is added at the 3rd position via an alkylation reaction using 1-phenylethyl bromide or chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Sodium amide or sodium alkoxide in an appropriate solvent.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-brominated quinazoline derivative.
Substitution: Amino or alkoxy quinazoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 6-bromo-2-mercapto-3-(1-phenylethyl)quinazolin-4(3H)-one depends on its specific application. For example, as an anticancer agent, it may inhibit specific enzymes or receptors involved in cell proliferation. The mercapto group can form covalent bonds with target proteins, while the quinazoline core can interact with various molecular targets through hydrogen bonding and hydrophobic interactions.
類似化合物との比較
Similar Compounds
6-chloro-2-mercapto-3-(1-phenylethyl)quinazolin-4(3H)-one: Similar structure but with a chlorine atom instead of bromine.
6-bromo-2-mercapto-3-(1-methylpropyl)quinazolin-4(3H)-one: Similar structure but with a 1-methylpropyl group instead of a 1-phenylethyl group.
Uniqueness
6-bromo-2-mercapto-3-(1-phenylethyl)quinazolin-4(3H)-one is unique due to the combination of the bromine atom, mercapto group, and 1-phenylethyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C16H13BrN2OS |
|---|---|
分子量 |
361.3 g/mol |
IUPAC名 |
6-bromo-3-(1-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H13BrN2OS/c1-10(11-5-3-2-4-6-11)19-15(20)13-9-12(17)7-8-14(13)18-16(19)21/h2-10H,1H3,(H,18,21) |
InChIキー |
MZXXNYMEGPHVHK-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)N2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8a-[3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12110101.png)
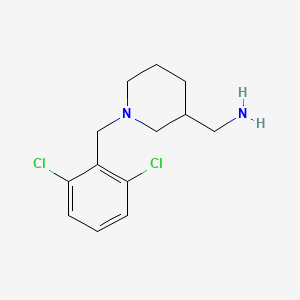

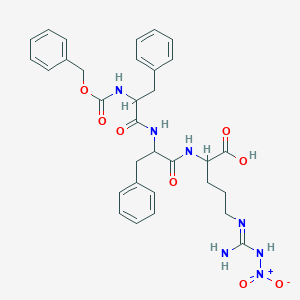

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12110142.png)

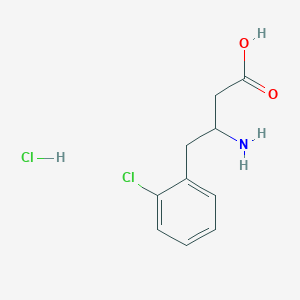
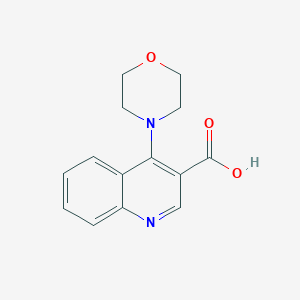

![Ethyl 6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12110199.png)
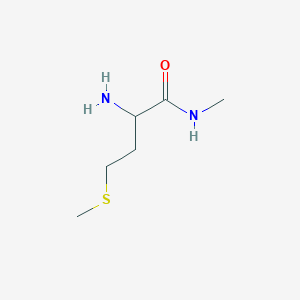

![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid](/img/structure/B12110213.png)
